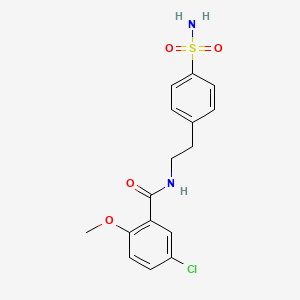

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide

Übersicht

Beschreibung

NLRP3 Inflammasome Inhibitor I is a compound specifically designed to inhibit the activity of the NLRP3 inflammasome, a protein complex that plays a crucial role in the body’s inflammatory response. The NLRP3 inflammasome is involved in the activation of caspase-1, which subsequently leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been linked to various inflammatory and autoimmune diseases, making its inhibition a promising therapeutic strategy .

Vorbereitungsmethoden

The synthesis of NLRP3 Inflammasome Inhibitor I involves several key steps:

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step organic synthesis process. This may involve the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of NLRP3 Inflammasome Inhibitor I would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

NLRP3-Inflammasom-Inhibitor I unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation und Reduktion: Diese Reaktionen sind essentiell für die Modifikation des Oxidationszustands der Verbindung, was ihre biologische Aktivität beeinflussen kann.

Substitutionsreaktionen: Diese Reaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere, was für die Feinabstimmung der Eigenschaften der Verbindung entscheidend sein kann.

Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen.

Hauptsächlich gebildete Produkte: Das Hauptprodukt dieser Reaktionen ist der NLRP3-Inflammasom-Inhibitor I selbst, wobei potenzielle Nebenprodukte von den spezifischen Reaktionsbedingungen abhängen, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Diabetes Management

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is associated with sulfonylurea drugs, particularly glibenclamide (Glyburide), which are widely used as oral hypoglycemic agents. The compound acts as an impurity reference material in the synthesis of glibenclamide, contributing to its pharmacological profile by potentially enhancing insulin secretion from pancreatic beta cells .

- Mechanism of Action : It may exhibit insulinotropic effects, promoting insulin release in response to glucose levels. This mechanism is crucial for managing type 2 diabetes effectively.

Oncology Research

Recent studies indicate that derivatives of this compound possess anti-cancer properties. Research has shown its potential in inhibiting specific enzymes involved in cancer cell proliferation, suggesting it could serve as a lead compound for developing new therapeutic agents targeting various cancers .

- Biological Activity : The compound has been identified as an inhibitor of NLRP3 inflammasome activity, which plays a role in inflammatory responses associated with cancer progression .

Pharmacokinetic Evaluation

A study focused on the pharmacokinetics of this compound in mouse plasma utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research aimed to develop a bioanalytical method for quantifying the compound in biological matrices, revealing its pharmacokinetic profile and potential therapeutic implications .

Interaction Studies

Interaction studies have demonstrated that this compound interacts with various biological targets relevant to both cancer therapy and diabetes management. These interactions highlight its dual potential as both an anti-cancer agent and a blood glucose regulator .

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Glibenclamide (Glyburide) | Sulfonylurea structure | Established hypoglycemic agent |

| 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | Similar benzamide structure | Potential anti-cancer activity |

| N-(4-sulfamoylphenethyl)-N'-(5-chloro-2-methoxyphenyl)urea | Urea derivative | Different mechanism of action against diabetes |

This comparison illustrates the unique properties of this compound, particularly its dual action in managing diabetes and cancer.

Wirkmechanismus

The mechanism of action of NLRP3 Inflammasome Inhibitor I involves the direct inhibition of the NLRP3 protein. By binding to the NLRP3 protein, the inhibitor prevents its oligomerization and subsequent assembly into the inflammasome complex. This inhibition blocks the activation of caspase-1 and the maturation of pro-inflammatory cytokines, thereby reducing inflammation . The molecular targets and pathways involved include the NLRP3 protein itself, as well as downstream signaling molecules such as caspase-1, interleukin-1β, and interleukin-18 .

Vergleich Mit ähnlichen Verbindungen

NLRP3-Inflammasom-Inhibitor I kann mit anderen ähnlichen Verbindungen verglichen werden:

Ähnliche Verbindungen: Andere NLRP3-Inhibitoren umfassen Verbindungen wie CRID3 und MCC950, die ebenfalls das NLRP3-Inflammasom angreifen, aber unterschiedliche Bindungsstellen oder Wirkmechanismen haben können

Einzigartigkeit: NLRP3-Inflammasom-Inhibitor I ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für das NLRP3-Protein.

Biologische Aktivität

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₆H₁₇ClN₂O₄S

- Molecular Weight : 368.84 g/mol

- IUPAC Name : this compound

The compound features a chloro group, a methoxy group, and a sulfonamide moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid derivatives with sulfonamide-containing compounds. Research has documented various synthetic routes that optimize yield and purity, with some studies reporting yields exceeding 90% under specific conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its efficacy against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : It disrupts cell cycle progression.

- Induction of Apoptosis : Activation of caspases has been observed, leading to programmed cell death.

- Inhibition of Angiogenesis : The compound may interfere with vascular endothelial growth factor (VEGF) signaling pathways .

Case Study 1: In Vivo Efficacy

In animal models, administration of this compound resulted in tumor size reduction in xenograft models. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment compared to control groups .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment indicated that at therapeutic doses, the compound exhibited minimal toxicity. Liver and kidney functions remained stable in treated animals, suggesting a favorable safety profile for further development .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWTCSJLGHLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057660 | |

| Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16673-34-0 | |

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16673-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016673340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TF6P2NUB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.